molecular formula C9H7FN2 B6305187 7-Fluoroindoline-5-carbonitrile CAS No. 2092093-99-5

7-Fluoroindoline-5-carbonitrile

Cat. No.: B6305187
CAS No.: 2092093-99-5
M. Wt: 162.16 g/mol
InChI Key: MJNOKVMBHXWEID-UHFFFAOYSA-N
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Description

7-Fluoroindoline-5-carbonitrile is a fluorinated indole derivative with the molecular formula C9H7FN2

Preparation Methods

The synthesis of 7-Fluoroindoline-5-carbonitrile typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous as it offers high yields, shorter reaction times, and eco-friendly conditions . Another common method involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .

Chemical Reactions Analysis

7-Fluoroindoline-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Fluoroindoline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Fluoroindoline-5-carbonitrile exerts its effects involves the inhibition of quorum sensing and biofilm formation in bacteria. This is achieved by interfering with the signaling pathways that regulate these processes, thereby reducing the production of virulence factors and enhancing the effectiveness of existing antibiotics .

Comparison with Similar Compounds

7-Fluoroindoline-5-carbonitrile can be compared to other fluorinated indole derivatives, such as 5-fluoroindoline and 7-fluoroindole. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, this compound has shown greater efficacy in inhibiting biofilm formation compared to its analogs .

Similar Compounds

  • 5-Fluoroindoline
  • 7-Fluoroindole
  • 5-Fluoroindoline-2,3-dione

These compounds are structurally related to this compound and share some overlapping applications and properties.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNOKVMBHXWEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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